

Total Synthesis of (+)-Setoclavine from Tryptophan: An Application Note and Detailed Protocol

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Compound of Interest

Compound Name: Setoclavine

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This document provides a detailed account of the total synthesis of the ergot alkaloid (+)-**Setoclavine**, commencing from the readily available amino acid, L-tryptophan. The synthesis follows the seminal work of Rebek et al., which established the first total syntheses of several ergot alkaloids.^{[1][2][3]} This protocol offers a comprehensive guide for researchers in medicinal chemistry and drug development, providing detailed experimental procedures, quantitative data, and visual aids to facilitate the replication and potential adaptation of this synthetic route.

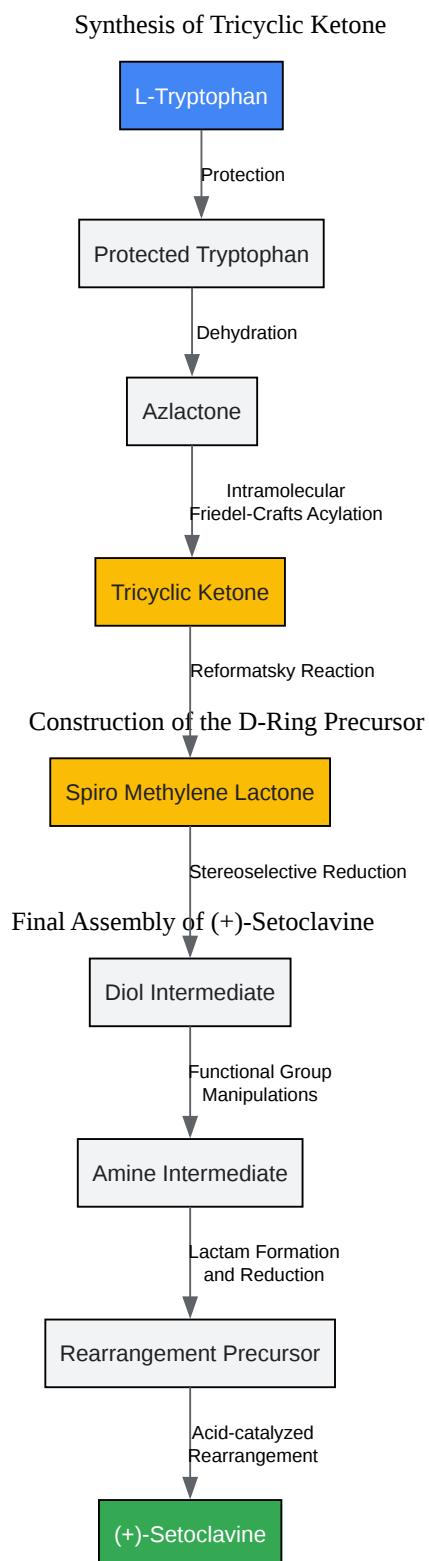
Synthetic Strategy Overview

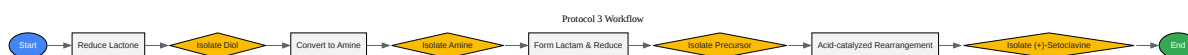
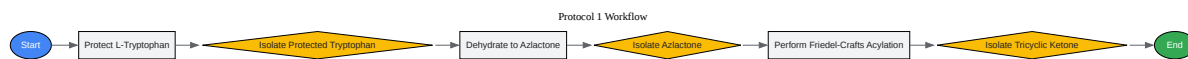
The enantioselective total synthesis of (+)-**Setoclavine** from L-tryptophan hinges on a meticulously planned sequence of reactions designed to construct the complex tetracyclic ergoline scaffold with precise stereochemical control. The key stages of this synthesis are:

- **Protection and Activation:** The synthesis begins with the protection of the amino and indole functionalities of L-tryptophan, followed by activation of the carboxylic acid moiety through the formation of an azlactone.
- **Intramolecular Friedel-Crafts Acylation:** A stereoselective intramolecular Friedel-Crafts acylation of the azlactone intermediate establishes the crucial tricyclic ketone core of the ergoline system.

- Introduction of the D-ring Precursor: A Reformatsky reaction is employed to introduce the carbon framework required for the formation of the D-ring.
- Lactone Formation and Stereoselective Reduction: The subsequent formation of a spiro methylene lactone serves as a key branching point. Stereoselective reduction of this intermediate sets the stage for the final ring closure.
- Final Ring Closure and Rearrangement: The synthesis culminates in the construction of the D-ring and a final acid-catalyzed rearrangement to yield (+)-**Setoclavine**.

The overall workflow of the synthesis is depicted in the following diagram:





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